molecular formula C16H18ClN3OS B2717051 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 392252-88-9

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No. B2717051
CAS RN: 392252-88-9
M. Wt: 335.85
InChI Key: CZBBMRXKEXVSMA-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide, also known as TAK-915, is a novel compound that has been developed by Takeda Pharmaceutical Company for the treatment of cognitive disorders such as Alzheimer's disease. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.

Scientific Research Applications

Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects. They serve as key scaffolds in medicinal chemistry for the development of new therapeutic agents. Research into pyrazole derivatives is driven by their potential in drug discovery and development, particularly as kinase inhibitors, enzyme inhibitors, and modulators of various biological targets (A. M. Dar & Shamsuzzaman, 2015).

Mechanism of Action

Target of Action

The primary target of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production and cellular respiration .

Mode of Action

This compound acts as an inhibitor of the mitochondrial cytochrome-bc1 complex . By inhibiting this complex, it disrupts the electron transport chain, leading to a halt in ATP production and, consequently, cellular respiration . This results in the death of the organism, making it an effective fungicide .

Biochemical Pathways

The affected pathway is the mitochondrial electron transport chain, specifically the cytochrome-bc1 complex . The downstream effects include a decrease in ATP production, leading to energy depletion within the cell . This energy depletion can cause cell death, particularly in fungi, which are the primary targets of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the mitochondrial cytochrome-bc1 complex , disruption of the electron transport chain , and a decrease in ATP production . These effects lead to energy depletion within the cell and, ultimately, cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is likely to bioaccumulate in aquatic organisms , suggesting that its presence in the environment could have ecological implications. Additionally, it is used widely in agriculture , indicating that its efficacy and stability could be influenced by factors such as soil type, climate, and crop species

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-16(2,3)15(21)18-14-12-8-22-9-13(12)19-20(14)11-6-4-10(17)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBMRXKEXVSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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